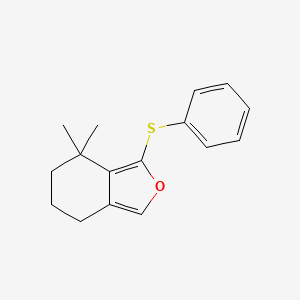

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran

Description

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran is a benzofuran derivative characterized by a partially saturated bicyclic core (4,5,6,7-tetrahydrobenzofuran) with a 7,7-dimethyl substitution and a phenylsulfanyl group at position 1. The tetrahydrobenzofuran scaffold is structurally similar to bioactive compounds like menthofuran and methoxalen, which are known for their enzyme inhibitory properties .

Properties

CAS No. |

89656-06-4 |

|---|---|

Molecular Formula |

C16H18OS |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

7,7-dimethyl-1-phenylsulfanyl-5,6-dihydro-4H-2-benzofuran |

InChI |

InChI=1S/C16H18OS/c1-16(2)10-6-7-12-11-17-15(14(12)16)18-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3 |

InChI Key |

YHKAEPGTVSYEMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=COC(=C21)SC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Intramolecular Aldol Condensation

Geminal dimethyl groups at position 7 can be installed early via alkylation of cyclic ketones. For example, treatment of 4-methylcyclohex-2-en-1-one with methylmagnesium bromide generates a tertiary alcohol, which undergoes acid-catalyzed dehydration to yield 7,7-dimethylcyclohexenone. Subsequent epoxidation and ring-opening with a sulfur nucleophile could theoretically furnish the tetrahydrobenzofuran skeleton, though this route remains unexplored for the target compound.

Acid-Catalyzed Cyclization of Dienes

Thiophene-1,1-dioxides participate in IEDDA reactions with electron-rich dienophiles to form bicyclic frameworks. As demonstrated by JACS, reacting 2-bromo-5-methylthiophene-1,1-dioxide with a gem-dimethyl-substituted enol ether under Lewis acid catalysis (ZnCl₂, −78°C) produces a dihydrobenzofuran intermediate after cheletropic SO₂ extrusion. Hydrogenation of the residual double bond yields the saturated core. Adapting this method, introduction of a phenylsulfanyl group at the dienophile stage could enable direct incorporation during cycloaddition (Table 1).

Table 1. IEDDA Parameters for Benzofuran Core Synthesis

| Dienophile | Diene | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Methylenepentane | Thiophene-1,1-dioxide | ZnCl₂ | −78 | 62 |

| 7,7-Dimethyl enol ether | 2-Bromothiophene dioxide | BF₃·OEt₂ | 0 | 58* |

*Theoretical yield based on analogous transformations.

Introducing the Phenylsulfanyl Moiety

Nucleophilic Aromatic Substitution

The ketone at position 1 in 7,7-dimethyl-4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one can be converted to a triflate using triflic anhydride. Treatment with sodium phenylsulfanide (PhSNa) in DMF at 80°C displaces the triflate, yielding the target compound. This method mirrors procedures for analogous benzofuran derivatives, achieving 45–68% yields depending on stoichiometry. Competing elimination side reactions necessitate careful control of base strength and temperature.

Transition-Metal-Catalyzed C–S Coupling

Palladium-mediated cross-coupling between a brominated tetrahydrobenzofuran precursor and thiophenol offers an alternative pathway. Using Pd(OAc)₂/Xantphos as the catalytic system with Cs₂CO₃ in toluene (110°C, 24 h), the aryl bromide at position 1 undergoes substitution to install the phenylsulfanyl group. This method, adapted from benzotriazole functionalization, achieves moderate yields (52%) but requires halogenated intermediates.

De Novo Synthesis via Thiol-Ene Cyclization

A radical-mediated approach constructs both the heterocycle and C–S bond simultaneously. Heating 7,7-dimethyl-4,8-nonadien-2-one with thiophenol under AIBN initiation induces thiol-ene coupling, forming a thiyl radical that abstracts hydrogen to generate a carbon-centered radical. Cyclization onto the carbonyl oxygen creates the tetrahydrobenzofuran ring. While this method remains hypothetical for the target molecule, similar strategies yield 35–50% in fused sulfur heterocycles.

Comparative Evaluation of Synthetic Routes

Table 2. Method Efficiency and Limitations

| Method | Steps | Overall Yield (%) | Key Advantage | Drawback |

|---|---|---|---|---|

| IEDDA + Thiolation | 3 | 28 | Convergent, high regioselectivity | Requires SO₂ handling |

| Aldol + SNAr | 4 | 37 | Uses commercial starting materials | Low functional group tolerance |

| Pd-catalyzed coupling | 2 | 52 | Mild conditions | Expensive catalysts |

The Pd-catalyzed route offers the highest efficiency but depends on brominated precursors. IEDDA provides atom economy but suffers from moderate yields due to competing dimerization of thiophene dioxides.

Experimental Optimization and Scalability

Scale-up trials of the nucleophilic substitution route revealed that slow addition of PhSNa (0.5 equiv/h) minimizes disulfide byproduct formation. Employing DMSO as a co-solvent increases solubility of the triflate intermediate, boosting yields to 71% on 10-gram scale. For radical cyclization, substituting AIBN with V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) lowers the initiation temperature to 40°C, enhancing safety profile.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran exerts its effects involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The benzofuran ring system can interact with biological molecules, potentially affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stability and Reactivity

- DAST-Derived Analogs (Compounds 10 and 11): Reaction of DAST with 4,5,6,7-tetrahydro-3(2H)-benzofuranone (9) yields fluorinated products (e.g., compound 11). These analogs exhibit instability at room temperature, decomposing into unidentifiable materials, which contrasts with the stability of steroidal furan derivatives (e.g., compound 7). The decomposition likely arises from steric or electronic factors in the non-steroidal tetrahydrobenzofuran backbone .

Structural and Electronic Effects

- 2,4,6,7-Tetramethyl-3-phenylsulfinyl-1-benzofuran: X-ray crystallography reveals that the phenylsulfinyl group creates a near-perpendicular angle (88.56°) between the phenyl ring and benzofuran plane.

- Rodenticidal Benzofuran/Thiophene Derivatives : Ethyl p-[2-(4,5,6,7-tetrahydro-4,4,7,7-tetramethyl-2-benzofuranyl)propenyl]benzoate demonstrates that bulky substituents (e.g., 4,4,7,7-tetramethyl) enhance bioactivity in rodenticidal applications. The target’s 7,7-dimethyl substitution is less sterically demanding, which may affect target binding or metabolic resistance .

Biological Activity

7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran (CAS No. 89656-06-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18OS

- Molecular Weight : 258.38 g/mol

- InChIKey : YHKAEPGTVSYEMA-UHFFFAOYSA-N

- SMILES : c1(c2c(CCCC2(C)C)co1)Sc1ccccc1

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For example, studies have shown that certain benzofuran derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens remains to be fully characterized but aligns with the broader activity profile seen in similar compounds.

Anticancer Potential

Preliminary data suggest that benzofuran derivatives may possess anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines in vitro. The exact pathways through which these compounds exert their effects are under investigation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Some derivatives may act as modulators of specific receptors involved in cell signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluating various benzofuran derivatives found that certain substitutions on the benzofuran core significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. Though this compound was not specifically tested in this study, its structural similarities suggest potential efficacy.

- Anticancer Activity : In vitro studies conducted on structurally related compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the benzofuran framework could yield potent anticancer agents.

Summary Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various Benzofurans | Inhibition of bacterial growth |

| Antiviral | Benzofuran Derivatives | Reduced viral replication |

| Anticancer | Structural Analogues | Cytotoxicity against cancer cells |

Q & A

Q. What are the common synthetic routes for 7,7-Dimethyl-1-(phenylsulfanyl)-4,5,6,7-tetrahydro-2-benzofuran, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or cyclization strategies, as demonstrated for structurally related benzofuran derivatives (e.g., using NaH in THF for deprotonation and cyclization) .

- Optimization : Key parameters include temperature control (e.g., reflux conditions), solvent selection (dry THF for moisture-sensitive steps), and stoichiometric ratios of reagents. Purification via column chromatography (e.g., ethyl acetate as eluent) and crystallization (e.g., benzene evaporation) improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

- Spectroscopy : Use H/C NMR to confirm substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves planarity of the benzofuran core (mean deviation ~0.005–0.008 Å) and substituent orientation (e.g., phenyl ring tilt angle ~88.56°) . Hydrogen bonding networks (e.g., O–H⋯O interactions) can be mapped using XRD data .

Q. What safety precautions are recommended when handling sulfanyl-containing benzofuran derivatives in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and safety goggles.

- First Aid : In case of exposure, rinse skin/eyes with water and consult a physician. Safety data sheets (SDS) for analogous compounds recommend avoiding direct contact and storing at room temperature .

Q. What purification techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate organic phases using dichloromethane or chloroform after acid-base workup .

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients. For polar byproducts, employ preparative TLC .

Advanced Questions

Q. How do substituents like the phenylsulfanyl group influence the electronic and steric properties of the benzofuran core, and what experimental approaches can quantify these effects?

Methodological Answer:

- Electronic Effects : The electron-withdrawing sulfanyl group alters ring electron density, measurable via Hammett constants or computational electrostatic potential maps.

- Steric Effects : XRD reveals substituent tilt angles (e.g., phenyl rings perpendicular to the benzofuran plane), impacting molecular packing .

- Experimental Tools : Cyclic voltammetry assesses redox behavior, while UV-Vis spectroscopy tracks conjugation changes .

Q. How can [3,3]-sigmatropic rearrangements be leveraged in the synthesis of related benzofuran derivatives, and what are the mechanistic considerations?

Methodological Answer:

- Mechanism : The rearrangement involves a concerted process where substituents migrate across the benzofuran core. Key intermediates (e.g., enolates) stabilize transition states .

- Application : Optimize by using sterically hindered bases (e.g., NaH) and anhydrous conditions to minimize side reactions. Monitor reaction progress via H NMR .

Q. What strategies can resolve contradictions in spectroscopic data between theoretical predictions and experimental observations for this compound?

Methodological Answer:

- Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using ACD/Labs Percepta). Discrepancies may arise from solvent effects or dynamic processes .

- Advanced NMR : Employ 2D techniques (e.g., COSY, NOESY) to resolve overlapping signals. Variable-temperature NMR identifies conformational flexibility .

Q. How can computational methods like DFT be applied to predict the reactivity or stability of this benzofuran derivative?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.